molecular formula C22H21ClN4O2S B6546669 N-[(4-chlorophenyl)methyl]-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 946373-66-6

N-[(4-chlorophenyl)methyl]-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B6546669
CAS No.: 946373-66-6
M. Wt: 440.9 g/mol
InChI Key: XJBXHZWIPTYDJG-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C22H21ClN4O2S and its molecular weight is 440.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 440.1073748 g/mol and the complexity rating of the compound is 712. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-[(4-chlorophenyl)methyl]-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound with potential therapeutic applications due to its unique structural features. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The compound features a multifaceted structure that includes a chlorophenyl group, a pyridine moiety, and a cyclopentapyrimidine core. These structural elements contribute to its biological activity and potential pharmacological applications.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, requiring precise control of reaction conditions. Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly employed for monitoring reaction progress and purifying the final product. Characterization methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Mass Spectrometry (MS)
  • Infrared Spectroscopy (IR)

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Antibacterial Screening : Studies have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other bacterial strains .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is notable. It has been evaluated for its inhibitory effects on:

  • Acetylcholinesterase (AChE) : Demonstrating strong inhibitory activity, which is crucial in the treatment of neurodegenerative diseases.
  • Urease : The compound has shown significant urease inhibition, which is relevant in managing urinary infections .

Anticancer Potential

Preliminary studies suggest that this compound may also possess anticancer properties. Its structural components resemble known anticancer agents, indicating potential pathways for therapeutic development. Further investigations into its mechanisms of action are necessary to elucidate these effects.

Case Studies and Research Findings

Several studies have focused on the biological activities associated with similar compounds. For example:

  • Inhibitory Effects on Enzymes : A study demonstrated that derivatives containing piperidine and sulfamoyl functionalities exhibited strong enzyme inhibition profiles .
  • Antitumor Activity : Compounds with similar structural motifs have been reported to show promising results in tumor inhibition assays, suggesting that this compound may follow suit .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[[2-oxo-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O2S/c23-17-6-4-15(5-7-17)12-25-20(28)14-30-21-18-2-1-3-19(18)27(22(29)26-21)13-16-8-10-24-11-9-16/h4-11H,1-3,12-14H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJBXHZWIPTYDJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NCC3=CC=C(C=C3)Cl)CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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